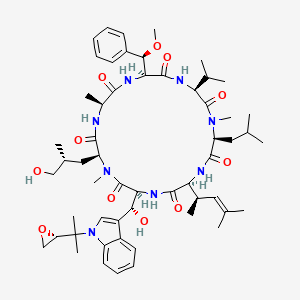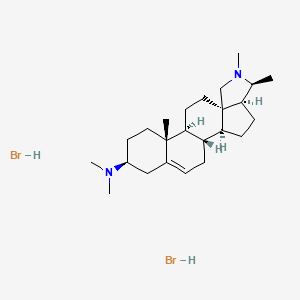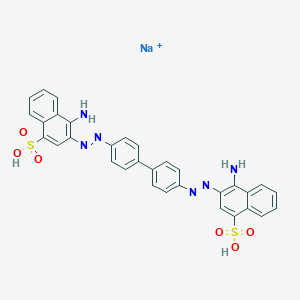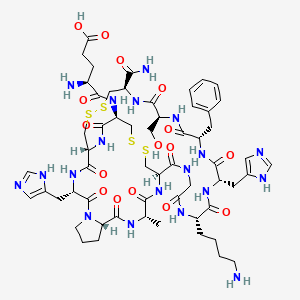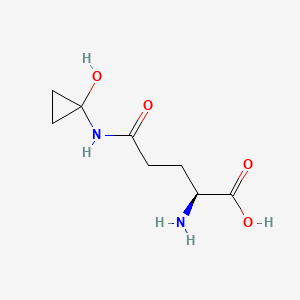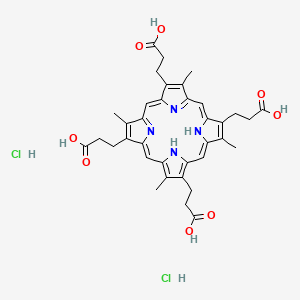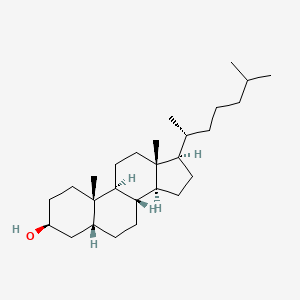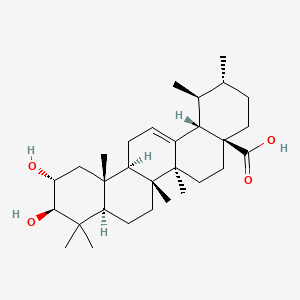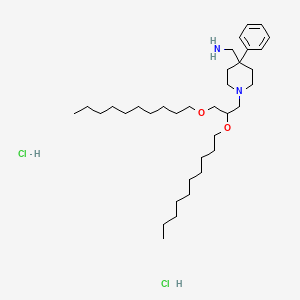
CP 46665
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP 46665 is a complex organic compound with the molecular formula C35H66Cl2N2O2
Métodos De Preparación
The synthesis of CP 46665 involves multiple steps. One common method includes the reaction of 4-phenylpiperidine with 2,3-bis(decyloxy)propyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with methanamine to yield the final compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
CP 46665 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of CP 46665 involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. The decyloxy substituents enhance its lipophilicity, facilitating its passage through biological membranes. This compound can affect various signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Compared to other similar compounds, CP 46665 stands out due to its unique combination of structural features. Similar compounds include:
4-Piperidinemethanamine, 1-(2,3-dimethoxy)propyl-4-phenyl-, dihydrochloride: This compound has methoxy groups instead of decyloxy groups, resulting in different chemical and physical properties.
4-Piperidinemethanamine, 1-(2,3-bis(ethoxy)propyl)-4-phenyl-, dihydrochloride: The ethoxy substituents confer different solubility and reactivity compared to the decyloxy groups.
Propiedades
Número CAS |
72618-10-1 |
|---|---|
Fórmula molecular |
C35H66Cl2N2O2 |
Peso molecular |
617.8 g/mol |
Nombre IUPAC |
[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H |
Clave InChI |
XOUQIEMZGODLKB-GTUFUJRRSA-N |
SMILES |
CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |
SMILES canónico |
CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine CP 46665 CP 46665-1 CP-46,665 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


